maoecrystal A
Overview
Description
Maoecrystal A is a natural product isolated from the plant Isodon eriocalyx, which is known for its rich source of biologically active diterpenoids. This compound belongs to the ent-kaurane family of diterpenoids and has garnered significant attention due to its complex structure and potential biological activities. This compound exhibits a unique pentacyclic skeleton with multiple stereogenic centers, making it a challenging target for synthetic chemists.
Mechanism of Action
Target of Action
Maoecrystal A is a compound isolated from the leaves of Rabdosia eriocalyx The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that this compound is an ent-kaurane-type diterpene , a class of compounds that often exhibit anti-inflammatory, antibacterial, and anticancer activities.
Pharmacokinetics
A study has been conducted to develop an UPLC-MS/MS method to quantify this compound in rat plasma, which is a step towards understanding its pharmacokinetics . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maoecrystal A involves several key steps, including the construction of its pentacyclic core and the installation of multiple stereocenters. One of the notable synthetic routes includes the use of an intramolecular Diels-Alder reaction to form the core structure, followed by various functional group transformations to achieve the final product. Key steps in the synthesis include:
Oxidation and De-aromatization: Oxidation of phenols and subsequent de-aromatization to form key intermediates.
Intramolecular Diels-Alder Reaction: Formation of the pentacyclic core through an intramolecular Diels-Alder reaction.
Rhodium-Catalyzed O-H Insertion: Introduction of hydroxyl groups using rhodium-catalyzed O-H insertion reactions.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. Most of the synthetic efforts are carried out in research laboratories, focusing on optimizing the synthetic routes and improving yields.
Chemical Reactions Analysis
Types of Reactions: Maoecrystal A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Maoecrystal A has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying complex natural product synthesis and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: While industrial applications are limited, the compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new materials and pharmaceuticals.
Comparison with Similar Compounds
Maoecrystal V: Another ent-kaurane diterpenoid with a similar pentacyclic structure but different functional groups.
Eriocalyxin B: A related compound with notable biological activities and a similar core structure.
Properties
IUPAC Name |
[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCULYKVTBAXAER-XETVFITMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Maoecrystal A?
A1: this compound has the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly utilize NMR (1H and 13C), IR, and mass spectrometry (EIMS and ESIMS) for structural elucidation of this compound. These techniques help determine functional groups and connectivity within the molecule. [, , ]
Q3: What is the primary biological activity associated with this compound?
A3: this compound exhibits cytotoxic activity against various human tumor cell lines. [, , ]
Q4: Which tumor cell lines have shown sensitivity to this compound in vitro?
A4: Studies have demonstrated the cytotoxic effects of this compound on K562 (leukemia), A549 (lung cancer), T24 (bladder cancer), HL-60 (leukemia), HCT (colon cancer), MKN-28 (gastric cancer), MCF7 (breast cancer), and A2780 (ovarian cancer) cell lines. [, , ]
Q5: Has the specific mechanism of action for this compound's cytotoxic activity been elucidated?
A5: While the precise mechanism remains under investigation, research suggests that this compound, like other ent-kaurane diterpenoids, may exert its cytotoxic effects through various pathways, including induction of apoptosis and cell cycle arrest. [, ]
Q6: What are some of the known structural analogs of this compound?
A6: Several structurally related ent-kaurane diterpenoids have been isolated from Isodon species, including Maoecrystals B, C, D, P, Q, S, W, X, and Y, as well as eriocalyxin B, laxiflorin A-I, and trichorabdal A. [, , , , ]
Q7: How do structural modifications of the ent-kaurane scaffold affect biological activity?
A7: Studies examining Structure-Activity Relationships (SAR) reveal that modifications to the ent-kaurane skeleton, such as variations in oxygenation patterns and ring modifications, significantly influence the potency and selectivity of cytotoxic activity. [, , ] For example, the presence of a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton in Maoecrystal V is associated with remarkable inhibitory activity toward HeLa cells. [, ]
Q8: Have there been successful total syntheses of this compound reported?
A8: While there haven't been published total syntheses of this compound specifically, researchers have achieved the total synthesis of several related ent-kaurane diterpenoids, including Maoecrystal V, Maoecrystal Z, Trichorabdal A, and Longikaurin E. These syntheses have provided valuable insights into the construction of complex ent-kaurane frameworks and could potentially be adapted for the synthesis of this compound. [, , , , , , , , , ]
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